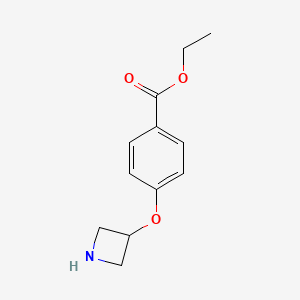

Ethyl 4-(azetidin-3-yloxy)benzoate

Description

Significance of Four-Membered Nitrogen Heterocycles in Medicinal Chemistry

Four-membered nitrogen-containing heterocycles, such as azetidine (B1206935), are of significant interest in medicinal chemistry. ijnrd.orgnumberanalytics.com Despite the inherent ring strain, the azetidine ring is a valuable scaffold in drug design. nih.gov Its presence can impart desirable properties to a molecule, including increased rigidity and a defined three-dimensional geometry. enamine.net This conformational restriction can lead to higher binding affinity and selectivity for biological targets. enamine.net

Nitrogen heterocycles are integral components of a large percentage of FDA-approved drugs, highlighting their importance in pharmaceuticals. acs.orgnih.gov The azetidine moiety, in particular, has been incorporated into various compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The unique structural and electronic properties of azetidine make it an attractive building block for the synthesis of novel therapeutic agents. nih.govenamine.net

Overview of Benzoate (B1203000) Esters as Pharmaceutical Building Blocks

Benzoate esters are a class of organic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals. pharmalego.comchemicalbook.com They are esters of benzoic acid and are often employed to modify the properties of a parent molecule. google.com For instance, the esterification of a drug molecule can alter its solubility, stability, and pharmacokinetic profile. nih.gov

The ethyl benzoate moiety, specifically, is a common feature in various organic syntheses and has applications in the pharmaceutical industry. chemicalbook.comacs.org The synthesis of benzoate esters is typically achieved through the esterification of benzoic acid with an alcohol, a reaction that is well-established in organic chemistry. organic-chemistry.orgprepchem.comwikipedia.org

Rationale for Investigating Ethyl 4-(azetidin-3-yloxy)benzoate in Academic Contexts

The investigation of this compound in academic research is driven by the desire to explore novel chemical space and to understand the contribution of its constituent parts to potential biological activity. The combination of the rigid, saturated azetidine ring with the aromatic benzoate ester creates a molecule with a distinct shape and distribution of functional groups.

Scope and Objectives of Research on This Compound Class

The primary objective of research on azetidine-containing benzoates is to synthesize and characterize these novel molecules. This involves developing efficient synthetic routes and thoroughly analyzing the compounds' chemical and physical properties. A key goal is to build a library of related compounds to explore how structural modifications impact their behavior.

Furthermore, this research aims to evaluate the potential of these compounds as lead structures in drug discovery programs. By understanding the fundamental chemistry and biological potential of this compound class, researchers can lay the groundwork for the future development of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 954224-48-7 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| Boiling Point | 347.2±32.0 °C (Predicted) |

| Density | 1.159±0.06 g/cm3 (Predicted) |

| pKa | 9.20±0.40 (Predicted) |

This data is based on predicted values. chemicalbook.com

Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| Ethyl 2-(azetidin-3-yloxy)benzoate | 1220028-00-1 | C12H15NO3 |

| Ethyl 3-(azetidin-3-yloxy)benzoate | 954223-92-8 | C12H15NO3 |

| Ethyl 4-ethynylbenzoate | 10602-03-6 | C11H10O2 |

| Ethyl 4-(3-oxopropyl)benzoate | 151864-81-2 | C12H14O3 |

| Ethyl 4-aminobenzoate | 94-09-7 | C9H11NO2 |

| Ethyl 3,4-dihydroxybenzoate | 3943-89-3 | C9H10O4 |

| Ethyl 4-(3-benzoylthioureido)benzoate | Not Available | C17H16N2O3S |

| Ethyl 4-(3-butyrylthioureido)benzoate | Not Available | C14H18N2O3S |

This table includes related benzoate and azetidine-containing compounds for comparative purposes. guidechem.comsigmaaldrich.comnih.govnih.govorgsyn.orgnih.govresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-5-10(6-4-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMHYTPAUVSGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to Ethyl 4-(azetidin-3-yloxy)benzoate

The assembly of the target molecule relies on robust and versatile synthetic reactions that allow for the efficient construction of its distinct chemical features.

The four-membered azetidine (B1206935) ring is a strained heterocyclic motif that requires specialized synthetic methods for its construction. researchgate.netrsc.org The aza-Michael addition is a powerful and frequently employed reaction for forming the carbon-nitrogen bonds necessary for building this ring system. mdpi.comnih.gov This reaction involves the addition of an amine (the Michael donor) to an electron-deficient alkene (the Michael acceptor). nih.gov

Variations of this strategy have been developed for preparing functionalized azetidines. mdpi.com For instance, the aza-Michael addition of amines to acceptors like methyl 2-(azetidin-3-ylidene)acetate can be catalyzed by bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The reaction conditions can be tailored, with different solvents and reaction times influencing the yield of the desired azetidine adduct. mdpi.com

| Michael Donor | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1H-pyrazole | DBU | Acetonitrile | 16 | 83 | mdpi.com |

| 4-bromo-1H-pyrazole | DBU | Acetonitrile | 16 | 82 | mdpi.com |

| 3-trifluoromethyl-1H-pyrazole | DBU | Acetonitrile | 16 | 73 | mdpi.com |

This interactive table summarizes the reaction conditions for the aza-Michael addition to form various substituted azetidines, demonstrating the versatility of the method.

Other advanced methods for constructing the azetidine ring include:

[2+2] Cycloadditions : The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, directly yields the azetidine ring. researchgate.netrsc.org

Intramolecular C-H Amination : Palladium-catalyzed intramolecular C-H amination of amine substrates provides a modern route to functionalized azetidines. rsc.orgorganic-chemistry.org

Ring Contraction : A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org

The ethyl benzoate (B1203000) portion of the molecule is typically formed through the esterification of a benzoic acid precursor with ethanol (B145695). The most common method is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. quora.com

The reaction between benzoic acid and ethanol is reversible and requires a catalyst to proceed at a reasonable rate. youtube.com Concentrated sulfuric acid is a classic and effective catalyst for this transformation. youtube.comyoutube.com The mechanism involves the protonation of the carboxylic acid by the catalyst, which makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. youtube.com

Alternative and "greener" catalysts have been explored to improve the efficiency and environmental profile of the esterification process. dergipark.org.tr

| Catalyst | Temperature (°C) | Conversion of Benzoic Acid (%) | Reference |

| Deep Eutectic Solvent (p-TSA & BTEAC) | 75 | 88.3 | dergipark.org.tr |

| Amberlyst 15 (Ion Exchange Resin) | 75 | Lower than DES | dergipark.org.tr |

| Ionic Liquid (BMIM-Cl) | 75 | Lower than DES | dergipark.org.tr |

This interactive table compares the effectiveness of different catalysts for the esterification of benzoic acid with ethanol.

Microwave-assisted esterification in a continuous flow reactor has also been shown to achieve high conversions at relatively short residence times. researchgate.net

The final key step in the synthesis is the formation of the ether bond connecting the azetidine ring at the 3-position to the benzoate group at the 4-position. This is typically achieved through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis.

A plausible and efficient route involves the reaction of a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, with an activated ethyl benzoate derivative, such as ethyl 4-fluorobenzoate (B1226621). The reaction is conducted in the presence of a strong base, like sodium hydride (NaH), in an aprotic polar solvent such as dimethylformamide (DMF). The base deprotonates the hydroxyl group of the azetidine, forming a nucleophilic alkoxide that then displaces the fluoride (B91410) from the aromatic ring. The final step would be the deprotection of the nitrogen atom (e.g., removal of the Boc group) to yield the target compound.

Synthesis of Key Intermediates and Precursors

Azetidine moieties are valuable components in drug discovery due to their ability to enhance metabolic stability and bioavailability. thieme-connect.de A key intermediate for the synthesis of this compound is a 3-hydroxyazetidine derivative, often protected with a group like tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

The synthesis of N-Boc-3-hydroxyazetidine can be accomplished from commercially available starting materials. For example, N-Boc-azetidin-3-one can be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol. The starting N-Boc-azetidin-3-one itself can be prepared via a Horner–Wadsworth–Emmons reaction followed by other transformations. bohrium.com The introduction of functional groups and stereocenters into the azetidine ring is an active area of research, with methods like strain-release functionalization of azabicyclobutanes offering novel pathways. thieme-connect.de

The required precursor for the benzoate portion is typically a 4-substituted benzoic acid derivative, which is then esterified. For the target molecule, ethyl 4-hydroxybenzoate (B8730719) or ethyl 4-fluorobenzoate are common intermediates.

These precursors can be synthesized through various standard aromatic chemistry routes:

Oxidation of Alkylbenzenes : Substituted toluenes can be oxidized to the corresponding benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic liquid-phase oxidation. google.comyoutube.com

From Phenols : Commercially available 4-hydroxybenzoic acid can be esterified directly with ethanol under acidic conditions to produce ethyl 4-hydroxybenzoate. researchgate.net

Halogenation and Functionalization : Starting from benzene (B151609), electrophilic aromatic substitution reactions can introduce halogens or nitro groups, which can then be further manipulated to install the desired carboxylic acid and other substituents. khanacademy.org

Derivatization Strategies of this compound

The chemical architecture of this compound provides a rich platform for a variety of derivatization reactions. These modifications can be systematically categorized based on the reactive site, allowing for the tailored synthesis of novel compounds with specific properties.

Modifications on the Azetidine Ring System

The secondary amine within the four-membered azetidine ring is a prime site for functionalization, primarily through N-alkylation and N-acylation reactions. These modifications are crucial for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The nucleophilic nitrogen of the azetidine ring can readily react with various alkylating agents, such as alkyl halides or sulfonates, to yield N-substituted derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of solvent and base can significantly influence the reaction efficiency.

N-Acylation: The introduction of an acyl group onto the azetidine nitrogen is another common derivatization strategy. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides. N-acylation is often employed to introduce amide functionalities, which can participate in hydrogen bonding and alter the molecule's biological activity and physical characteristics.

| Reagent Class | Specific Example | Product Type |

| Alkyl Halide | Benzyl Bromide | N-Benzylazetidine derivative |

| Acyl Chloride | Acetyl Chloride | N-Acetylazetidine derivative |

| Sulfonyl Chloride | Methanesulfonyl Chloride | N-Methanesulfonylazetidine derivative |

This table illustrates common reagents for the N-functionalization of the azetidine ring.

Furthermore, the strained nature of the azetidine ring can be exploited in ring-opening or ring-expansion reactions, although such transformations are less common and require specific reaction conditions. The formation of spiropiperidine structures by reacting related azetidine-containing compounds with suitable dielectrophiles has also been explored in broader contexts of azetidine chemistry.

Substitutions on the Benzoic Acid Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The directing effects of the existing substituents—the activating ortho-, para-directing azetidin-3-yloxy group at position 4 and the deactivating meta-directing ethyl ester group at position 1—play a critical role in determining the regioselectivity of these reactions.

In electrophilic aromatic substitution reactions on this scaffold, the powerful activating effect of the azetidin-3-yloxy group is expected to dominate, directing incoming electrophiles to the positions ortho to it, namely positions 3 and 5.

Nitration: The introduction of a nitro group onto the benzene ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can serve as precursors for further functionalization, for instance, reduction to an amino group.

Halogenation: Halogens like bromine or chlorine can be introduced onto the aromatic ring via electrophilic halogenation, typically using a Lewis acid catalyst. These halogenated derivatives are valuable intermediates for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro and/or 5-Nitro |

| Bromination | Br₂, FeBr₃ | 3-Bromo and/or 5-Bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl and/or 5-Acyl |

This table summarizes potential electrophilic substitution reactions on the benzoic acid moiety.

Alterations of the Ester Group

The ethyl ester functionality of this compound offers a third handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, amides, or alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(azetidin-3-yloxy)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, typically using sodium hydroxide (B78521) followed by acidification, is a common and effective method. sserc.org.uk The resulting carboxylic acid provides a new site for further modifications, such as amide bond formation.

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This reaction is useful for synthesizing a library of esters with varying properties.

Amidation: The direct conversion of the ester to an amide can be achieved by heating it with an amine, sometimes in the presence of a catalyst. A more common two-step approach involves hydrolysis to the carboxylic acid followed by coupling with an amine using a suitable coupling agent.

Reduction: The ester group can be reduced to a primary alcohol, [4-(azetidin-3-yloxy)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up another avenue for introducing new functionalities.

| Reaction | Reagent(s) | Product Functional Group |

| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Different Ester |

| Amidation | R'R''NH | Amide |

| Reduction | LiAlH₄ | Alcohol |

This table outlines the primary transformations of the ethyl ester group.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Investigation of Structural Modifications and Their Impact on Biological Activity

The biological profile of Ethyl 4-(azetidin-3-yloxy)benzoate is intrinsically linked to the spatial arrangement and electronic properties of its chemical structure. Modifications to any part of the molecule can significantly alter its interaction with biological targets.

Role of the Azetidine (B1206935) Ring Conformation and Substitution Patterns

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in many biologically active compounds. nih.gov Its strained nature and non-planar conformation provide a rigid scaffold that can orient substituents in specific three-dimensional arrangements, which is critical for receptor binding. The substitution pattern on the azetidine ring dramatically influences the biological activity of the parent compound. nih.gov

In the context of medicinal chemistry, the azetidine ring is often used to introduce conformational constraint, which can lead to increased potency and selectivity for a particular biological target. The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or a basic center, further influencing its pharmacokinetic and pharmacodynamic properties. google.com Studies on related azetidine-containing dipeptides have shown that the conformational restriction imposed by the azetidine ring can induce specific secondary structures, such as γ-turns, which appear to be important for their antiviral activity. google.com

Influence of the Benzoate (B1203000) Ester Linkage and Phenyl Substituents

The substitution pattern on the phenyl ring is another critical determinant of activity. The position of the ether linkage (para- to the ethyl ester in this case) dictates the orientation of the azetidine moiety relative to the benzoate group. Substituents on the phenyl ring can modulate the electronic properties of the entire molecule, affecting its ability to participate in various non-covalent interactions, such as pi-stacking or hydrogen bonding, with a biological target. For instance, in a series of benzoate compounds designed as local anesthetics, modifications to the phenyl ring and the ester group were crucial for optimizing their activity.

Comparative SAR Analysis with Related Azetidine and Benzoate Analogs

To further understand the structure-activity relationship of this compound, it is instructive to compare it with its structural isomers and other related compounds.

Comparison with Isomeric Ethyl 2-(azetidin-3-yloxy)benzoate

The positional isomer, Ethyl 2-(azetidin-3-yloxy)benzoate, where the azetidin-3-yloxy group is in the ortho- position relative to the ethyl ester, presents a different three-dimensional arrangement of the key functional groups. This seemingly minor change can have a profound impact on the molecule's biological activity. The proximity of the azetidine and ester groups in the ortho-isomer can lead to intramolecular interactions that are not possible in the para-isomer.

Distinguishing Features Conferring Unique Biological Activities

For instance, the azetidine moiety is present in compounds designed as muscarinic agonists, which are of interest for treating conditions like Alzheimer's disease. The specific substitution pattern and the nature of the ester in this compound could modulate its activity and selectivity for different muscarinic receptor subtypes. The para-substitution on the benzene (B151609) ring, in particular, positions the azetidine moiety at a distance from the ester group, which could be favorable for binding to certain receptor architectures.

The table below summarizes the key structural components and their potential influence on the biological activity of this compound.

| Structural Component | Potential Influence on Biological Activity |

| Azetidine Ring | Provides a rigid, three-dimensional scaffold. The nitrogen atom acts as a basic center and potential hydrogen bond acceptor. The conformation and substitution pattern are critical for receptor interaction. |

| Benzoate Ester | Influences metabolic stability (hydrolysis to carboxylic acid). The ester carbonyl can act as a hydrogen bond acceptor. |

| Phenyl Ring | The para-substitution pattern dictates the spatial relationship between the azetidine and ester groups. The aromatic ring can engage in pi-stacking interactions. |

| Ether Linkage | Provides rotational flexibility and the oxygen atom can act as a hydrogen bond acceptor. |

Rational Design Strategies for Enhanced Biological Efficacy

Rational drug design aims to optimize the therapeutic potential of a compound through targeted modifications based on an understanding of its mechanism of action and its interaction with the biological target. For derivatives of this compound, several rational design strategies can be envisioned to enhance their biological efficacy. These strategies often involve a multi-parameter optimization process, balancing potency, selectivity, and pharmacokinetic properties.

One key strategy involves the modification of the azetidine ring. The nitrogen atom of the azetidine is a critical handle for introducing diversity. Substitution at this position can modulate the compound's polarity, basicity, and steric profile, which in turn can affect its binding affinity to a target protein and its pharmacokinetic properties. For instance, the introduction of small alkyl groups, cycloalkyl groups, or even more complex ring systems can explore different binding pockets and influence metabolic stability.

Another important aspect of rational design is the exploration of the substitution pattern on the phenyl ring of the benzoate moiety. While the parent compound is para-substituted, moving the azetidin-3-yloxy group to the meta or ortho position would significantly alter the molecule's geometry and could lead to interactions with different regions of a target's binding site. Furthermore, the introduction of additional substituents on the phenyl ring, such as halogens, hydroxyl groups, or small alkyl groups, can fine-tune the electronic properties and lipophilicity of the molecule, potentially improving its activity and pharmacokinetic profile.

The ester functional group of the ethyl benzoate also presents an opportunity for modification. Hydrolysis of the ester to the corresponding carboxylic acid can introduce a charged group, which may form crucial ionic interactions with a biological target. Alternatively, converting the ester to an amide or other bioisosteric replacements can alter the hydrogen bonding capacity and metabolic stability of the compound.

To illustrate these principles, the following hypothetical data tables showcase how systematic modifications could influence biological activity, represented here as IC₅₀ (the concentration of an inhibitor where the response is reduced by half).

Table 1: Hypothetical SAR of Azetidine Ring Modifications

| Compound ID | R1 (Substitution on Azetidine Nitrogen) | R2 (Substitution on Phenyl Ring) | Linker | Biological Activity (IC₅₀, nM) |

| 1 | H | H | O | Baseline |

| 1a | Methyl | H | O | Modified |

| 1b | Ethyl | H | O | Modified |

| 1c | Isopropyl | H | O | Modified |

| 1d | Cyclopropyl | H | O | Modified |

| 1e | Acetyl | H | O | Modified |

Table 2: Hypothetical SAR of Phenyl Ring and Linker Modifications

| Compound ID | R1 (Substitution on Azetidine Nitrogen) | R2 (Substitution on Phenyl Ring) | Linker | Biological Activity (IC₅₀, nM) |

| 2 | H | H | O | Baseline |

| 2a | H | 2-Fluoro | O | Modified |

| 2b | H | 3-Chloro | O | Modified |

| 2c | H | H | S | Modified |

| 2d | H | H | CH₂ | Modified |

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Research Pathways

General research into related chemical classes, such as benzoate (B1203000) esters and other azetidine (B1206935) derivatives, indicates a potential for antimicrobial effects. However, specific studies focused on Ethyl 4-(azetidin-3-yloxy)benzoate are not found in the available scientific literature.

Studies on Antifungal Potency

Similarly, dedicated studies on the antifungal potency of this compound are absent from the public scientific record. Although related heterocyclic compounds and benzoate derivatives have been investigated for antifungal effects, no such data exists for this specific chemical entity.

Research into Antiviral Efficacy

No specific antiviral efficacy studies for this compound have been identified in the available literature. Research on structurally related molecules, such as other benzoate esters and azetidine-containing compounds, has shown antiviral potential against various viruses. For instance, some N-substituted azetidin-2-ones have been investigated for their antiviral activities. However, these findings are not directly applicable to this compound.

Enzyme and Receptor Interaction Studies

Available information points to this compound as a building block for compounds targeting enzymes involved in critical cellular processes, rather than being a potent bioactive molecule itself. Its utility in the synthesis of dual inhibitors of phosphodiesterases (PDEs) and histone deacetylases (HDACs) has been noted in patent literature.

Elucidation of Specific Molecular Targets and Binding Dynamics

Furthermore, patent literature concerning inhibitors of stearoyl-CoA delta-9 desaturase (SCD) has described azetidine derivatives, including those with an azetidin-3-yloxy)benzoate-like structure. This suggests that the scaffold may have the potential to interact with the active site of SCD, an enzyme pivotal in lipid metabolism. The specific binding dynamics would involve interactions of the azetidine ring and the substituted benzoate group with amino acid residues within the enzyme's catalytic domain.

Modulation of Key Biological Pathways

The modulation of key biological pathways by this compound is inferred from the activities of the final compounds it is used to synthesize.

Pathways related to PDE and HDAC inhibition: As a precursor for dual PDE/HDAC inhibitors, this compound is implicated in pathways regulated by these enzymes.

Cyclic Nucleotide Signaling: PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs leads to an increase in the levels of these second messengers, which in turn activates downstream signaling cascades involved in processes such as inflammation, memory, and neuronal function.

Gene Expression and Epigenetic Regulation: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene expression. This has therapeutic implications for cancer and neurodegenerative diseases.

Pathways related to SCD inhibition: Through its potential role in SCD inhibitors, the compound is linked to pathways of lipid metabolism.

Fatty Acid Metabolism: SCD catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. Inhibition of SCD can alter the composition of cellular lipids, which can impact membrane fluidity, signaling pathways, and the development of metabolic diseases.

Inhibitory or Agonistic Activities on Relevant Enzymes and Receptors (e.g., S1PR2, PHDs)

There is no direct evidence in the reviewed literature to suggest that this compound has significant inhibitory or agonistic activities on Sphingosine-1-phosphate receptor 2 (S1PR2) or Prolyl Hydroxylase Domain enzymes (PHDs). While the azetidine ring is a feature in some pharmacologically active molecules, specific data linking this particular benzoate derivative to S1PR2 or PHD modulation is absent. The primary role identified for this compound is as a synthetic intermediate for inhibitors of other enzyme classes.

| Precursor Compound | Final Active Compound Class | Target Enzymes | Implicated Biological Pathways |

| This compound | Dual Phosphodiesterase/Histone Deacetylase Inhibitors | Phosphodiesterases (PDEs), Histone Deacetylases (HDACs) | Cyclic Nucleotide Signaling, Gene Expression, Epigenetic Regulation |

| Azetidine-containing benzoates | Stearoyl-CoA Desaturase Inhibitors | Stearoyl-CoA Desaturase (SCD) | Fatty Acid Metabolism, Lipid Signaling |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. proquest.com This method is instrumental in understanding the binding mode and affinity of a ligand for a specific target. rjptonline.org In the context of drug discovery, kinases are a significant class of protein targets due to their role in cell signaling and disease. nih.govdntb.gov.ua Therefore, molecular docking studies of Ethyl 4-(azetidin-3-yloxy)benzoate are often simulated against various protein kinases to predict its inhibitory potential.

A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated inhibition constant (Ki). mdpi.com These values provide a quantitative measure of the strength of the interaction between the ligand and the target protein. For this compound, docking simulations against a panel of kinases would likely reveal a range of binding affinities, highlighting potential selective targets.

Conformational analysis is another key output of molecular docking. nih.govscilit.com It describes the three-dimensional arrangement of the ligand within the binding site. Due to the flexibility of the azetidine (B1206935) ring and the ether linkage, this compound can adopt multiple conformations. oup.com Advanced docking algorithms that account for ligand flexibility are essential for accurately predicting the bioactive conformation. nih.govacs.org

Table 1: Predicted Binding Affinities and Conformational Data of this compound against Selected Kinase Targets (Hypothetical Data)

| Target Kinase | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | 150 | Met793, Leu718, Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | 450 | Cys919, Asp1046, Phe1047 |

| Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | -8.2 | 250 | Met157, Asp160, Tyr256 |

This table presents hypothetical data based on typical values observed for small molecule kinase inhibitors and is for illustrative purposes only.

Molecular docking simulations can pinpoint the specific amino acid residues within the protein's active site that form crucial interactions with the ligand. dntb.gov.ua For this compound, these interactions are expected to be a combination of hydrogen bonds, hydrophobic interactions, and potentially electrostatic interactions. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the aromatic ring of the benzoate (B1203000) moiety can engage in π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket. The ether oxygen can also participate in hydrogen bonding. Identifying these "hotspot" residues is vital for understanding the basis of binding and for designing more potent and selective analogs. rjptonline.orgasiapharmaceutics.inforesearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. mdpi.comacs.orgnih.gov These methods are crucial for understanding the intrinsic properties of this compound that govern its interactions and stability.

DFT calculations can map the distribution of electron density within the molecule, revealing regions that are electron-rich or electron-poor. This information is critical for understanding intramolecular charge transfer (ICT) phenomena. In this compound, the electron-donating nature of the azetidin-3-yloxy group connected to the electron-withdrawing ethyl benzoate moiety can lead to significant ICT upon electronic excitation. The planarity and electronic nature of similar aromatic esters have been studied using these methods. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. nih.govresearchgate.netdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich azetidin-3-yloxy and benzene (B151609) ring, while the LUMO is likely centered on the electron-deficient ethyl benzoate portion. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

This table presents hypothetical data calculated using DFT at the B3LYP/6-31G(d,p) level of theory and is for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the ester group and the nitrogen of the azetidine ring, making them potential sites for hydrogen bonding. nih.govdtic.mil The hydrogen atoms of the azetidine ring and the ethyl group would exhibit positive potential. researchgate.net

Dynamics Simulations and Conformational Landscape Analysis

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its target protein. This compound possesses several rotatable bonds, meaning it is flexible and can adopt a wide range of conformations in solution. Understanding this flexibility and identifying the most stable, low-energy conformations is the goal of conformational landscape analysis, often explored using molecular dynamics (MD) simulations.

Molecular dynamics is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the dynamic evolution of a molecule's structure, providing a detailed view of its conformational flexibility and preferences. nih.goviaanalysis.com For a molecule like this compound, an MD simulation would provide insight into several key structural features:

Azetidine Ring Puckering: The four-membered azetidine ring is not perfectly flat and can adopt puckered conformations. MD simulations can determine the preferred pucker of this ring and the energy barrier to switching between different puckered states.

Torsional Rotation: The molecule has key rotatable bonds, including the C-O-C ether linkage and the C-C bond connecting the ester group to the phenyl ring. The simulation would map the energetic landscape associated with the rotation around these bonds.

The results of such simulations are typically visualized as a conformational landscape, where distinct, stable conformations are identified as energy minima. The analysis can pinpoint the most likely shapes the molecule will adopt in a biological environment. nih.govoup.com

Table 1: Illustrative Conformational Analysis Data for this compound

This table is a hypothetical representation of data that would be generated from a conformational analysis study, as specific experimental or computational data for this molecule is not available in the cited literature. The dihedral angles (τ) represent key rotations that define the molecule's shape.

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (τ1: Ar-O-C-N) | Key Dihedral Angle (τ2: C-O-C=O) |

| Conf-01 | 0.00 | 45% | 178.5° | -5.2° |

| Conf-02 | 0.75 | 25% | -175.0° | 176.8° |

| Conf-03 | 1.20 | 15% | 85.3° | -8.1° |

| Conf-04 | 1.85 | 10% | -90.1° | 175.3° |

| Conf-05 | > 2.5 | 5% | Various | Various |

Ligand Efficiency and Druglikeness Assessments from a Computational Perspective

In modern drug discovery, identifying a potent molecule is not enough; it must also possess a suitable profile of physicochemical properties to be absorbed, distributed, metabolized, and excreted (ADME) effectively and safely. units.it Computational assessments of "druglikeness" and "ligand efficiency" are therefore essential filters in the design and optimization process.

Druglikeness Assessment

Druglikeness is a qualitative concept used to evaluate whether a compound has favorable properties to be an orally active drug. taylorandfrancis.com One of the most widely used guidelines is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria units.itlindushealth.com:

Molecular Weight (MW) ≤ 500 Daltons

Log P (an octanol-water partition coefficient, measuring lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

These rules help medicinal chemists maintain a balance of properties to avoid issues like poor solubility or inability to cross cell membranes. etflin.com Other important parameters often considered include the number of rotatable bonds (a measure of flexibility) and the topological polar surface area (TPSA), which correlates with cell permeability.

Table 2: Calculated Druglikeness Properties for this compound

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Status |

| Molecular Weight | 221.25 g/mol | ≤ 500 | Pass |

| cLogP | 1.75 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 1 (from the azetidine N-H) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 (3 from oxygens, 1 from nitrogen) | ≤ 10 | Pass |

| Topological Polar Surface Area (TPSA) | 47.9 Ų | N/A (typically < 140 Ų for CNS drugs) | Favorable |

| Number of Rotatable Bonds | 4 | N/A (typically ≤ 10 is favorable) | Favorable |

Based on these calculations, this compound exhibits excellent "druglike" characteristics, fully adhering to Lipinski's Rule of Five and showing favorable values for TPSA and rotatable bonds.

Ligand Efficiency Metrics

While druglikeness provides a general filter, ligand efficiency (LE) metrics offer a more nuanced way to evaluate the quality of a hit or lead compound by relating its potency to its size. wikipedia.orguniroma1.it A high LE value indicates that a molecule achieves its binding affinity efficiently, without excessive size or lipophilicity, making it a more promising starting point for optimization. rgdscience.com Several key LE metrics are used in drug discovery. nih.govscispace.com

Table 3: Key Ligand Efficiency (LE) Metrics

| Metric | Formula | Description |

| Ligand Efficiency (LE) | LE = (1.37 * pActivity) / HAC | Relates binding energy to the number of heavy (non-hydrogen) atoms (HAC). A value ≥ 0.3 is often considered favorable. nih.gov |

| Lipophilic Ligand Efficiency (LLE or LipE) | LLE = pActivity - cLogP | Measures how efficiently a compound achieves potency for a given level of lipophilicity. Higher values (often > 5) are better. rgdscience.com |

| Binding Efficiency Index (BEI) | BEI = (pActivity * 1000) / MW | Relates potency to molecular weight (MW). wikipedia.org |

| Size-Independent Ligand Efficiency (SILE) | SILE = pActivity / (HAC^0.3) | A variation of LE that attempts to be less dependent on the size of the molecule. nih.gov |

| Surface-Efficiency Index (SEI) | SEI = (pActivity * 100) / TPSA | Relates potency to the polar surface area (TPSA). wikipedia.org |

Note: pActivity refers to the negative logarithm of a potency measure, such as IC₅₀, Kᵢ, or Kₑ. Calculation of these metrics requires experimental biological data.

Without experimental potency data (e.g., an IC₅₀ or Kᵢ value) for this compound against a specific biological target, these efficiency metrics cannot be calculated. However, the framework provided in Table 3 illustrates how the compound would be evaluated once such data becomes available, allowing researchers to judge the quality of its molecular interactions and guide further optimization efforts.

Medicinal Chemistry Applications and Lead Optimization

Ethyl 4-(azetidin-3-yloxy)benzoate as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. This compound, with its distinct structural motifs, holds potential as such a tool. Its core structure, featuring an azetidine (B1206935) ring linked to a benzoate (B1203000) group via an ether linkage, provides a framework that can be systematically modified to probe biological targets. The utility of a related compound, 17, as a chemical probe for the BET family of bromodomain epigenetic reader proteins, highlights the potential of such tailored molecules. nih.gov Compound 17, which is structurally distinct from other known inhibitors, offers a complementary approach for studying these targets. nih.gov Its development from a fragment-based starting point in just two design cycles underscores the efficiency of this strategy. nih.gov

Strategies for Lead Compound Identification and Optimization

Identifying and optimizing a lead compound—a promising molecule that requires further modification to become a drug—is a cornerstone of drug discovery. patsnap.com This process involves enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comnih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. nih.govdrughunter.com The azetidine ring in this compound is a prime candidate for such modifications. Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds. researchgate.netmedwinpublishers.com They are often used as bioisosteres for other cyclic amines like piperazine (B1678402) and morpholine, offering a way to introduce more three-dimensional character into drug candidates, which can lead to improved solubility and other desirable properties. For instance, replacing a planar phenyl ring with a more three-dimensional bicyclo[1.1.1]pentane or cubane (B1203433) can have a similar effect. The strategic use of bioisosteres can influence a compound's potency, selectivity, conformation, and metabolic stability. nih.gov

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds. nih.govnih.gov This approach starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. youtube.com These fragments are then grown or linked together to create more potent molecules. nih.gov The azetidine and benzoate moieties of this compound can be considered as fragments that could be identified in an FBDD screen. The success of FBDD relies on high-resolution structural information, typically from X-ray crystallography, to guide the optimization process. nih.gov This method has proven effective, leading to the development of several approved drugs. nih.gov The modular nature of FBDD allows for the systematic exploration of chemical space around a fragment hit. acs.org

Scaffold hopping is a strategy used to discover new, structurally distinct compounds by modifying the central core of a known active molecule. nih.govresearchgate.net This can lead to compounds with improved properties or novel intellectual property. nih.gov For this compound, this could involve replacing the azetidine-oxy-benzoate core with a different chemical scaffold while maintaining the key pharmacophoric features. Structural simplification, a related strategy, aims to reduce the complexity of a molecule, which can improve its synthetic accessibility and pharmacokinetic properties. nih.gov Both approaches are valuable tools in the optimization of lead compounds. nih.govnih.gov

Development of this compound Derivatives as Novel Therapeutic Agents

The core structure of this compound provides a versatile platform for the development of new therapeutic agents. By modifying the functional groups on the azetidine and benzoate rings, researchers can tune the compound's properties to target a variety of diseases.

Inflammation is a complex biological response implicated in numerous diseases. mdpi.com The development of new anti-inflammatory agents is an active area of research. nih.govresearchgate.net Derivatives of this compound could potentially be developed as anti-inflammatory drugs. For example, studies on other heterocyclic compounds have demonstrated their potential as anti-inflammatory agents. amazonaws.comresearchgate.net The structural features of this compound, such as the aromatic ring and the heterocyclic azetidine moiety, are found in many known anti-inflammatory drugs. mdpi.com By analogy, derivatives of this compound could be designed to inhibit key inflammatory targets like cyclooxygenase (COX) enzymes. mdpi.com

Exploration in Metabolic Disease Research

The compound this compound and its structural analogs have been a subject of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents for metabolic diseases such as type 2 diabetes mellitus. The primary molecular target for these compounds is the G protein-coupled receptor 119 (GPR119), a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. nih.govnih.govdoi.org Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for glycemic control. nih.govsemanticscholar.org

Research in this area has focused on the design and synthesis of potent and selective GPR119 agonists with favorable pharmacokinetic profiles. The core structure of this compound, featuring a central aromatic ring linked to an azetidine moiety via an ether linkage, has served as a scaffold for the development of numerous derivatives. Medicinal chemistry efforts have been directed towards optimizing this scaffold to enhance potency, solubility, and metabolic stability. nih.gov

Detailed Research Findings

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features required for potent GPR119 agonism. In a study focused on a series of benzyloxy analogues, which share a similar ether linkage to the central phenyl ring as this compound, researchers systematically modified different parts of the molecule to assess the impact on GPR119 potency and pharmacokinetic properties. nih.gov

The data from these studies highlight the delicate balance between lipophilicity, solubility, and receptor affinity. For example, the introduction of a benzyloxy group in place of a phenoxy group led to a significant decrease in lipophilicity, which in turn resulted in a lower volume of distribution and a shorter half-life in rats, properties that are desirable for drug development. nih.gov Furthermore, modifications to the "capping group" attached to the core structure were shown to have a substantial effect on both potency and solubility. nih.gov

The following tables present a selection of data from these research efforts, showcasing the GPR119 agonist activity and physicochemical properties of various analogs.

In Vitro GPR119 Agonist Activity and Physicochemical Properties of Benzyloxy Analogues

| Compound | Human GPR119 EC50 (nM) | cLogP | LogD at pH 7.4 | Aqueous Solubility (μM) |

|---|---|---|---|---|

| Analogue 1 (Phenoxy) | 3.3 | 3.8 | 3.8 | <0.5 |

| Analogue 2 (Benzyloxy) | 8.7 | 2.2 | 2.6 | 15 |

| Analogue 3 (Phenoxy) | 1.7 | 4.0 | 4.0 | 61 |

| Analogue 4 (Benzyloxy) | 0.8 | 2.4 | 2.8 | 127 |

These findings demonstrate that subtle structural changes can lead to significant improvements in both potency and drug-like properties. For instance, Analogue 4, a benzyloxy derivative, exhibited sub-nanomolar potency against human GPR119 and a favorable solubility profile. nih.gov

Further in vivo studies were conducted on promising candidates to evaluate their efficacy in animal models of metabolic disease. An oral glucose tolerance test (oGTT) is a standard preclinical assay used to assess the ability of a compound to improve glucose disposal.

In Vivo Efficacy of a Lead GPR119 Agonist (Compound 28) in a Mouse Oral Glucose Tolerance Test (oGTT)

| Dose (mpk) | Blood Glucose Excursion AUC (0-120 min) (% Reduction vs. Vehicle) | Plasma Concentration at 90 min (nM) |

|---|---|---|

| 0.3 | 15% | 18 ± 5 |

| 1 | 30% | 86 ± 8 |

| 3 | 45% | 302 ± 57 |

| 10 | 48% | 622 ± 160 |

The results from the oGTT demonstrated a clear dose-dependent reduction in blood glucose excursion, indicating the potential of this class of compounds to improve glycemic control in a clinical setting. nih.gov The lead compound, referred to as compound 28 in the study, showed maximal efficacy at a dose of 3 mg/kg. nih.gov These promising preclinical data underscore the therapeutic potential of GPR119 agonists derived from the this compound scaffold in the management of type 2 diabetes.

Future Research Directions and Unexplored Avenues

Expansion of Biological Activity Spectrum

The azetidine (B1206935) ring is a recognized pharmacophore present in numerous biologically active compounds, including antibiotics and enzyme inhibitors. elsevier.comiipseries.orgmdpi.com The initial focus of future research should be a broad-based screening of Ethyl 4-(azetidin-3-yloxy)benzoate against a diverse array of biological targets.

Potential Target Classes for Screening:

| Target Class | Rationale | Example Targets |

| Kinases | Many kinase inhibitors feature heterocyclic rings. The azetidine moiety could interact with the hinge region or other key binding sites. nih.govacs.org | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., PIM-1, CDKs) frontiersin.org |

| Proteases | The strained azetidine ring could act as a warhead for covalent inhibition or contribute to non-covalent binding specificity. | Cysteine Proteases (e.g., Cathepsins), Serine Proteases (e.g., Thrombin) |

| G-Protein Coupled Receptors (GPCRs) | The aromatic benzoate (B1203000) portion combined with the basic nitrogen of the azetidine ring provides features common to many GPCR ligands. | Dopamine Receptors, Serotonin Receptors |

| Ion Channels | The overall structure may allow for interaction with the pores or allosteric sites of various ion channels. | Sodium Channels, Calcium Channels |

| Antimicrobial Targets | The β-lactam ring, a related four-membered heterocycle, is the cornerstone of a major class of antibiotics. mdpi.combepls.com | Bacterial cell wall synthesis enzymes, Fungal enzymes. |

Systematic screening of this compound against these and other target classes could unveil novel biological activities, paving the way for its development as a lead compound in drug discovery. For instance, derivatives of azetidin-2-one (B1220530) have shown potential as antimicrobial and antioxidant agents. mdpi.com

Advanced Spectroscopic and Structural Biology Characterization of Target Interactions

Should initial screenings identify a specific biological target, a detailed investigation into the molecular interactions will be paramount. Advanced spectroscopic and structural biology techniques can provide atomic-level insights into how this compound binds to its target protein.

Solution NMR spectroscopy is a powerful tool for studying protein-ligand interactions, capable of identifying the binding site (epitope mapping) and determining the structure of the complex. nih.gov Techniques like Chemical Shift Perturbation (CSP) can pinpoint the amino acid residues involved in the interaction. nih.gov Furthermore, methods like Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly useful for characterizing weak binding events. nih.gov

X-ray crystallography and Microcrystal Electron Diffraction (MicroED) can provide high-resolution three-dimensional structures of the ligand-protein complex. pnas.org This structural information is invaluable for understanding the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Combining these structural methods with native mass spectrometry (ED-MS) can further accelerate the discovery and characterization of small molecule-protein complexes. pnas.org Other biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to determine the kinetics and thermodynamics of binding, respectively. nih.gov

Key Information from Spectroscopic and Structural Studies:

| Technique | Information Gained |

| NMR Spectroscopy | Binding site identification, conformational changes, binding affinity (for weak interactions). nih.gov |

| X-ray Crystallography/MicroED | High-resolution 3D structure of the complex, precise binding mode. pnas.org |

| Mass Spectrometry | Stoichiometry of binding, identification of covalent modifications. nih.gov |

| Fluorescence Spectroscopy | Binding affinity, conformational changes upon binding. researchgate.netacs.org |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and Gibbs free energy). nih.gov |

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. colab.ws These computational tools can be leveraged to accelerate the optimization of this compound from a preliminary hit to a potent and selective drug candidate.

Once initial biological activity is established, ML models can be trained on existing datasets of compounds with similar scaffolds or activities. nih.govmdpi.com These models can then predict the activity of virtual analogs of this compound, allowing for the prioritization of the most promising candidates for synthesis and testing. Generative models can even design entirely new molecules based on the core structure, exploring a vast chemical space to identify novel compounds with improved properties. nih.gov

Development of Novel Synthetic Methodologies for Analog Generation

To fully explore the structure-activity relationships (SAR) around this compound, the development of efficient and versatile synthetic routes to generate a library of analogs is crucial. Recent advances in the synthesis of functionalized azetidines provide a strong foundation for this endeavor. nih.govacs.orgacs.org

Future synthetic work could focus on:

Modification of the Benzoate Ring: Introducing a variety of substituents at different positions on the phenyl ring to probe electronic and steric effects.

Derivatization of the Azetidine Nitrogen: Acylation, alkylation, or arylation of the azetidine nitrogen to explore interactions in different binding pockets.

Introduction of Stereochemistry: If the initial compound is a racemate, the synthesis of individual enantiomers will be essential to determine if the biological activity is stereospecific.

Scaffold Hopping: Replacing the benzoate or azetidine rings with other cyclic systems to explore different regions of chemical space while maintaining key pharmacophoric features.

Multicomponent reactions and flow chemistry approaches could be employed to rapidly generate a diverse library of analogs for biological evaluation. acs.org

Investigations into Structure-Property Relationships Beyond Biological Activity

A successful drug candidate must possess a balance of biological activity and favorable physicochemical and pharmacokinetic properties. Therefore, a systematic investigation into the structure-property relationships (SPRs) of this compound and its analogs is essential. benthamscience.comnih.govresearchgate.net

Key properties to investigate include:

Solubility: The aqueous solubility of the compounds will be critical for their formulation and bioavailability.

Lipophilicity (LogP/LogD): This property influences membrane permeability, plasma protein binding, and metabolic stability. benthamscience.com

Crystal Packing and Polymorphism: Understanding the solid-state properties is important for drug formulation and stability.

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the metabolic fate of the compounds.

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across biological membranes.

By systematically modifying the structure and measuring these properties, researchers can build a comprehensive understanding of the SPRs, guiding the design of analogs with an optimal balance of potency, selectivity, and drug-like properties. nih.govpurdue.edu

Q & A

Q. What are the common synthetic routes for Ethyl 4-(azetidin-3-yloxy)benzoate?

A typical synthesis involves reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form an intermediate, followed by deamination and subsequent reaction with hydrazine hydrate in dioxane. Key steps include refluxing in absolute ethanol with glacial acetic acid, solvent evaporation under reduced pressure, and purification via thin-layer chromatography (TLC). Structural validation is performed using -NMR, -NMR, and IR spectroscopy .

Q. How is the structural characterization of this compound performed?

Structural analysis combines single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) and spectroscopic methods. SC-XRD provides bond angles (e.g., C7–C8–C9 = 119.07°) and hydrogen-bonding patterns, while NMR confirms substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm). IR spectroscopy identifies functional groups like ester carbonyl (C=O stretch at ~1700 cm) .

Q. What role does this compound play in polymerization reactions?

this compound derivatives have been studied as co-initiators in resin systems. For example, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than methacrylate-based amines, achieving superior degrees of conversion in photopolymerization. Optimization involves adjusting the camphorquinone (CQ)/amine ratio (e.g., 1:2 for enhanced mechanical properties) and evaluating thermal stability via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How are crystallographic parameters and lattice energies calculated for this compound?

Crystallographic refinement uses SHELXL to model hydrogen-bonding networks (e.g., N–H···O interactions) and lattice energies. Lattice energy calculations via density functional theory (DFT) incorporate dispersion corrections to account for weak intermolecular forces. For example, lattice energies of ~150 kJ/mol are typical for azetidine-containing esters, validated against SC-XRD data .

Q. What methodologies are used to evaluate photophysical properties in OLED applications?

Photophysical studies employ UV-Vis spectroscopy to assess solvatochromic shifts (e.g., λ changes in polar solvents) and fluorescence quantum yield measurements. Computational modeling (e.g., time-dependent DFT) predicts excited-state dipole moments and charge-transfer characteristics. These methods are critical for designing electroluminescent materials with tunable emission spectra .

Q. How are advanced analytical techniques applied to validate purity and stability?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 276.1897 Da for [M+H]), while HPLC ensures purity (>95%). Stability studies under thermal stress (e.g., 40–60°C for 48 hours) monitor degradation via -NMR, identifying hydrolysis products like 4-hydroxybenzoic acid .

Q. How can computational modeling optimize reaction pathways for derivatives?

DFT calculations (e.g., B3LYP/6-31G(d)) predict transition states and activation energies for nucleophilic substitutions at the azetidine oxygen. Solvent effects are modeled using the polarizable continuum model (PCM), guiding solvent selection (e.g., DMF for SN2 mechanisms) and reducing side reactions in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.